4-Chlororesorcinol
Overview
Description
Synthesis Analysis
The synthesis of 4-Chlororesorcinol and related compounds involves various chemical reactions, starting from resorcinol or other basic organic compounds. For instance, 4,6-diaminoresorcinol dihydrochloride can be synthesized from resorcinol through sulfonation, nitration, hydrolysis, and reduction processes, achieving high purity levels (Ye Dan-yin, 2014). Additionally, chlorinated fluoresceins, which share a structural similarity to 4-Chlororesorcinol, are synthesized via chlorination, hydrolysis, decarboxylation, and condensation reactions from 2,4-dihydroxybenzoate (Li Jian-li, 2008).
Molecular Structure Analysis
The molecular structure of 4-Chlororesorcinol and its derivatives has been a subject of study due to their unique configurations and chemical behavior. Research into calix[4]resorcinols, for example, which contain organochlorine moieties, shows the influence of the starting polyphenol on the diastereomeric ratio of the products (I. R. Knyazeva et al., 2019).
Chemical Reactions and Properties
4-Chlororesorcinol participates in various chemical reactions, contributing to its wide range of properties. The compound has been identified as a key intermediate in the bacterial degradation of 4-chloro-3-nitrophenol, leading to the formation of 4-chlororesorcinol as a major metabolite (P. Arora, A. Srivastava, Vijay P. Singh, 2014). This degradation process illustrates the environmental relevance of 4-Chlororesorcinol in bioremediation.
Scientific Research Applications
In plant growth regulation, 4-chlororesorcinol treatment in bean cuttings enhances the oxidation of endogenous indole-3-acetic acid (IAA), aiding in primordia organization and preventing the accumulation of free IAA in the hypocotyls. This suggests its potential use in plant developmental studies and agricultural applications (Ben-Efraim et al., 1990).
In biochemistry, it is a potent inhibitor of tyrosinase, an enzyme crucial in melanin formation. Studies show that 4-chlororesorcinol is 20,000 times more effective in inhibiting tyrosinase than resorcinol, implying its potential use in dermatological research and cosmetic applications (Kull et al., 1954).
Safety assessments in cosmetics have revealed that 4-chlororesorcinol is safe for use in hair dye formulations, with no evidence of toxicity or carcinogenic effects observed in animal studies. This supports its continued use in the cosmetics industry (Andersen, 1996).
In medicinal chemistry, a study on the distillation of 4-n-octylresorcinol under specific conditions found that the resulting product exhibited superior anthelmintic efficacy against ascaris in humans, indicating its potential use in pharmaceuticals (Yamasaki, Mannami, & Takaoka, 1953).
A study on UV-induced photoreactions of 4-chlororesorcinol demonstrated its ability to undergo intramolecular hydrogen-atom migration, producing 2,4-cyclopentadienone and HO-CPYM-Cl. This has implications for its use in photochemical studies (Nagaya et al., 2012).
Research on solid-state polymorphism of 4-chlororesorcinol derivatives has shown their ability to result in various mesophases, including nematic and smectic, suggesting their potential application in material sciences (Niezgoda, Pociecha, & Galewski, 2014).
In the field of fluorescent labeling, a new mixture including 4-chlororesorcinol offers high fluorescence quantum yield and narrow emission bandwidth, which could be used in multiple target detection and pH-sensitive fluorescent probes (Ge et al., 2005).
Environmental studies have explored the enhancement of reductive dechlorination of 4-chlororesorcinol by anaerobic microorganisms using yeast extract or trypticase, which could be beneficial for natural detoxification processes (Fathepure, Tiedje, & Boyd, 1987).
Bioremediation research has identified Pseudomonas sp. JHN as an effective degrader of 4-chlororesorcinol, with potential application in cleaning up chemically contaminated areas (Arora, Srivastava, & Singh, 2014).
In the field of insect repellents, the synthesis of undecanoic acid esters of 4-chlororesorcinol demonstrated potential long-lasting insect-repellent properties, suggesting its use in pest control (Quintana, Garson, & Lasslo, 1968).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chlorobenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVAPEJNIZULEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052643 | |
Record name | 4-Chlororesorcinol | |
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Molecular Weight |
144.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige-brown solid; [EC: SCCS - Opinion] Light beige granular powder with a mild phenolic odor; [Jos. H. Lowenstein and Sons MSDS] | |
Record name | 4-Chlororesorcinol | |
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Vapor Pressure |
0.0012 [mmHg] | |
Record name | 4-Chlororesorcinol | |
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Product Name |
4-Chlororesorcinol | |
CAS RN |
95-88-5 | |
Record name | 4-Chlororesorcinol | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Benzenediol, 4-chloro- | |
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Record name | 4-Chlororesorcinol | |
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Record name | 4-Chlororesorcinol | |
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Record name | 1,3-Benzenediol, 4-chloro- | |
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Record name | 4-Chlororesorcinol | |
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Record name | 4-chlororesorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.239 | |
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Record name | 4-CHLORORESORCINOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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